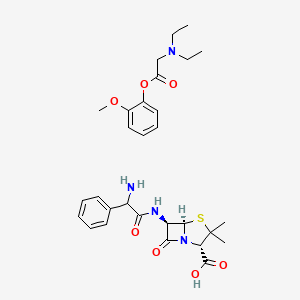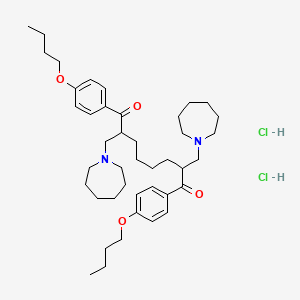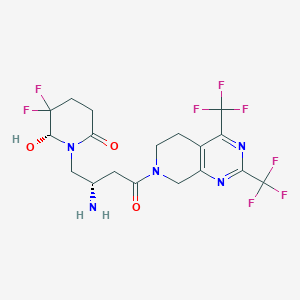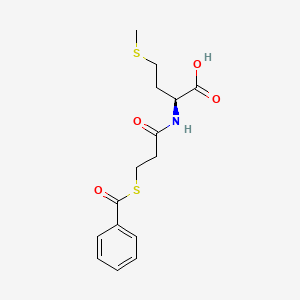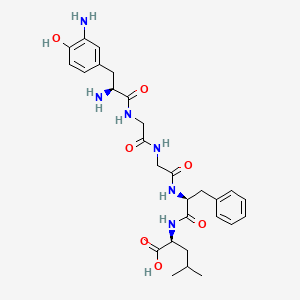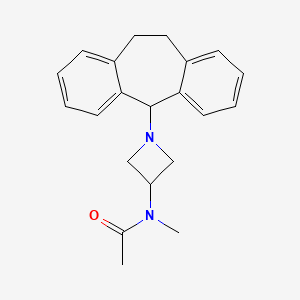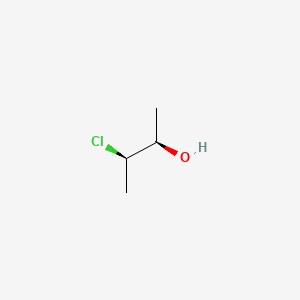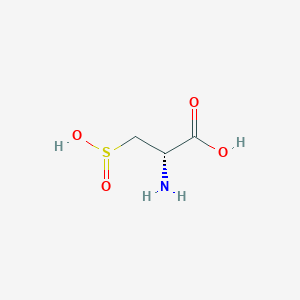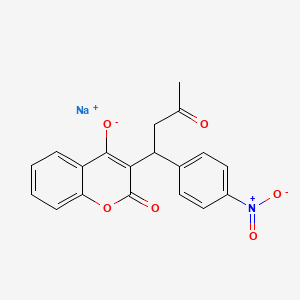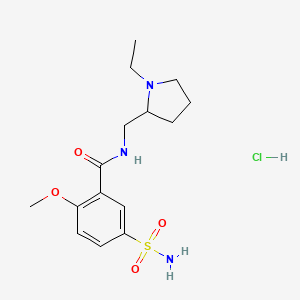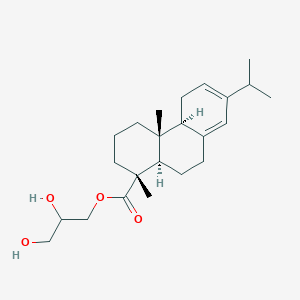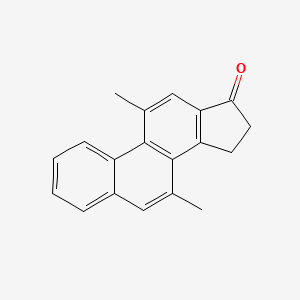
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. This compound is known for its unique structural features, which include a cyclopenta-fused phenanthrene core with methyl substitutions at positions 7 and 11. It has been studied for its potential carcinogenic properties and its interactions with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one can be achieved through multi-stage synthesis starting from a correctly substituted naphthalene. One common method involves the reduction of the diethyl phosphate of its readily available 11-hydroxy-derivative using sodium and liquid ammonia . Another route involves starting from testosterone and employing a series of reactions to introduce the necessary substitutions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential carcinogenicity. the synthetic routes mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of carcinogenesis and the interactions of polycyclic aromatic hydrocarbons with DNA . Additionally, it serves as a model compound for studying the effects of structural modifications on the biological activity of polycyclic aromatic compounds .
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound to reactive intermediates, which then bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
相似化合物的比较
- 15,16-Dihydro-1-methylcyclopenta(a)phenanthren-17-one
- 11,12-Dimethylcyclopenta(a)phenanthren-17-one
- 11-Methoxycyclopenta(a)phenanthren-17-one
- 11-Ethylcyclopenta(a)phenanthren-17-one
Comparison: 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is unique due to its specific methyl substitutions at positions 7 and 11, which significantly influence its biological activity and carcinogenic potential. Compared to its analogs, this compound exhibits greater carcinogenicity, likely due to the steric and electronic effects of the methyl groups on the bay-region geometry .
属性
CAS 编号 |
85616-56-4 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
7,11-dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(16)20/h3-6,9-10H,7-8H2,1-2H3 |
InChI 键 |
FCJKTLOGTQYOPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=O)CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


